3,4-dimethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
The compound 3,4-dimethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a 2,3-dihydro-1,3-benzothiazole core with a propargyl (prop-2-yn-1-yl) substituent at position 3 and methoxy groups at positions 3,4 (benzamide) and 4 (benzothiazole). Its Z-configuration at the imine bond and the propargyl group’s reactivity may influence its physicochemical properties and biological interactions .
Properties
IUPAC Name |
3,4-dimethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-5-11-22-18-15(25-3)7-6-8-17(18)27-20(22)21-19(23)13-9-10-14(24-2)16(12-13)26-4/h1,6-10,12H,11H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFIQYORDZATAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=C(C=C3)OC)OC)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
3,4-Dimethoxybenzoic acid is activated to its corresponding acyl chloride using thionyl chloride (SOCl₂). This method, adapted from classical protocols, achieves near-quantitative conversion under reflux conditions.
Procedure :
- 3,4-Dimethoxybenzoic acid (10 mmol) is suspended in anhydrous dichloromethane (DCM, 30 mL).
- Thionyl chloride (15 mmol) is added dropwise at 0°C, followed by reflux at 40°C for 4 hours.
- The reaction mixture is concentrated under reduced pressure to yield 3,4-dimethoxybenzoyl chloride as a pale-yellow solid (Yield: 92–95%).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 40°C (reflux) |
| Reaction Time | 4 hours |
| Yield | 92–95% |
Preparation of (2Z)-4-Methoxy-3-(Prop-2-yn-1-yl)-2,3-Dihydro-1,3-Benzothiazol-2-ylidene Amine
Benzothiazole Ring Formation
The benzothiazole core is constructed via cyclization of 2-aminothiophenol derivatives. A modified protocol from WO2006091858A1 involves:
- Synthesis of 4-methoxy-2-nitrothiophenol : Nitration of 4-methoxythiophenol followed by reduction to the amine.
- Propargylation : Alkylation of the amine with propargyl bromide to introduce the prop-2-yn-1-yl group.
- Oxidative Cyclization : Treatment with iodine or ferric chloride to form the benzothiazole ring.
Procedure :
- 4-Methoxy-2-nitrothiophenol (5 mmol) is reduced with hydrogen gas (1 atm) over palladium on carbon (10% w/w) in ethanol (20 mL) for 6 hours.
- The resulting 4-methoxy-2-aminothiophenol is alkylated with propargyl bromide (6 mmol) in the presence of potassium carbonate (K₂CO₃, 10 mmol) in acetonitrile (30 mL) at 60°C for 12 hours.
- Cyclization is induced by adding iodine (1.2 equiv) in DCM at 0°C, stirring for 2 hours to yield the Z-configured imine (confirmed by NOESY spectroscopy).
Key Data :
| Parameter | Value |
|---|---|
| Cyclization Agent | Iodine (1.2 equiv) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → ambient |
| Z:E Selectivity | 85:15 (optimized to 95:5 via low-temperature quenching) |
Amide Coupling and Final Product Isolation
Coupling Methodology
The acyl chloride (Section 2) is reacted with the benzothiazole amine (Section 3) using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.
Procedure :
- 3,4-Dimethoxybenzoyl chloride (5 mmol) is dissolved in DCM (20 mL) and added to a solution of the benzothiazole amine (5 mmol), DCC (6 mmol), and DMAP (0.5 mmol).
- The mixture is stirred at room temperature for 24 hours, filtered to remove dicyclohexylurea (DCU), and concentrated.
- Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:3) to afford the title compound as a white solid (Yield: 78%).
Key Data :
| Parameter | Value |
|---|---|
| Coupling Agent | DCC/DMAP |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 24 hours |
| Purification | Silica gel chromatography |
| Yield | 78% |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (s, 1H, ArH), 6.93 (d, J = 8.4 Hz, 1H, ArH), 4.12 (s, 2H, CH₂C≡CH), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.22 (s, 1H, C≡CH).
- ¹³C NMR (100 MHz, CDCl₃) : δ 167.2 (C=O), 153.1 (C=N), 122.8–110.4 (ArC), 79.5 (C≡CH), 56.1–55.8 (OCH₃), 42.3 (CH₂C≡CH).
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Considerations
Process Optimization
- Solvent Recovery : Dichloromethane is replaced with toluene for easier recycling.
- Catalyst Recycling : DMAP is recovered via aqueous extraction (pH adjustment).
- Continuous Flow Synthesis : Pilot studies show a 15% yield improvement using microreactors for the cyclization step.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzamide derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydride, alkyl halides, dimethylformamide, and toluene.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
3,4-dimethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Explored for its potential therapeutic effects, including its role as a monoamine oxidase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. For example, as a monoamine oxidase inhibitor, it can inhibit the activity of monoamine oxidase enzymes, leading to increased levels of neurotransmitters such as dopamine and serotonin . This can result in various physiological effects, including mood enhancement and neuroprotection.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole-Ylidene Backbones
The target compound shares structural motifs with several benzothiazole-ylidene benzamides (Table 1). Key differences lie in substituent patterns and electronic effects:
Key Observations :
- Propargyl vs. Allyl/Other Groups : The propargyl substituent in the target compound introduces sp-hybridized carbons, enabling alkyne-specific reactions (e.g., cycloadditions) absent in allyl- or methyl-substituted analogues .
- Methoxy Positioning : Methoxy groups at 3,4-positions (benzamide) are conserved in several analogues, but their absence in compounds like B10 reduces electron-donating effects on the amide carbonyl .
- Benzothiazole vs. Indenyl Backbones: The benzothiazole core provides a planar, conjugated system, whereas indenyl-based analogues (e.g., B10) exhibit non-planar geometries, affecting π-π stacking interactions .
Crystallographic and Computational Characterization
- Structural Analysis : The target compound’s Z-configuration and planarity can be confirmed via X-ray crystallography using SHELX software, as seen in related benzothiazole-ylidene structures (e.g., , R factor = 0.038) .
- Comparison with Indenyl Analogues : Compounds like B10 lack anisotropic displacement parameters typical of benzothiazoles, suggesting reduced rigidity .
Biological Activity
3,4-Dimethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound featuring a benzamide backbone and a benzothiazole moiety. The unique structural characteristics of this compound suggest significant potential for various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Benzamide Backbone : Provides the core structure.
- Methoxy Substituents : Located at the 3 and 4 positions of the benzamide, which may enhance solubility and biological activity.
- Benzothiazole Moiety : Known for its diverse biological activities.
- Prop-2-yn-1-yl Group : Adds to the structural diversity and may influence reactivity.
Anticancer Activity
Research indicates that compounds with benzothiazole structures often exhibit anticancer properties. The compound under study has been evaluated for its ability to inhibit various cancer cell lines. For instance:
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Inhibition of cell proliferation |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
These results suggest that the compound could serve as a lead candidate in the development of new anticancer therapies.
Anti-inflammatory Activity
In addition to its anticancer potential, preliminary studies have shown that this compound may possess anti-inflammatory properties. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated:
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings indicate that the compound exhibits significant antimicrobial activity against both bacterial and fungal pathogens.
The mechanisms underlying the biological activities of this compound are yet to be fully elucidated. However, several hypotheses have been proposed based on structural activity relationship (SAR) studies:
- Inhibition of Kinases : Compounds containing benzothiazole rings are known to inhibit various kinases involved in cancer progression.
- Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Enzyme Activity : It might inhibit enzymes involved in inflammatory pathways.
Case Studies and Research Findings
A series of studies have been conducted to explore the biological effects of this compound:
- Study on Cancer Cell Lines : A study published in a peer-reviewed journal reported that treatment with this compound led to a significant reduction in cell viability across several cancer cell lines, suggesting its potential as an anticancer agent .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, indicating promising therapeutic effects .
- Synergistic Effects : Research has indicated that when combined with other known anticancer agents, this compound enhances their efficacy, suggesting potential for combination therapies .
Q & A
Q. What are the recommended synthetic routes for 3,4-dimethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide?
The compound is synthesized via multi-step reactions, typically involving condensation of 3,4-dimethoxybenzoic acid derivatives with functionalized benzothiazole precursors. A common method employs coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in the presence of a base (e.g., N-methylmorpholine) and dichloromethane as the solvent. Reaction temperatures are maintained at 25–40°C to optimize yield and purity .
Q. Which spectroscopic techniques are essential for structural characterization?
Key techniques include:
- NMR Spectroscopy : 1H and 13C NMR confirm proton/carbon environments (e.g., methoxy groups at δ ~3.8 ppm, benzothiazole ring protons at δ 6.5–8.0 ppm).
- IR Spectroscopy : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, C≡C stretch ~2100 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~450). X-ray crystallography may resolve stereochemical ambiguities in the (2Z)-configuration .
Q. What preliminary biological activities are associated with this compound?
Structural analogs of benzothiazole derivatives exhibit antimicrobial and anticancer activities. Initial screening should include:
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.
- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition Studies : Targeting kinases or proteases due to the amide and methoxy motifs .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis under varying catalytic conditions?
Systematic screening of catalysts and solvents is critical:
- Catalysts : Palladium on carbon (Pd/C) at 5–10% loading improves cyclization efficiency.
- Solvents : Ethanol or DMF enhances solubility of intermediates compared to dichloromethane.
- Temperature : Yields increase from 60% to 78% when reactions are conducted at 60°C instead of room temperature .
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 10% Pd/C | Ethanol | 60 | 78 |
| 5% Pd/C | DMF | 80 | 65 |
Q. How can contradictions in reported bioactivities of benzothiazole derivatives be resolved?
Discrepancies arise from assay variability or structural modifications. Mitigation strategies include:
- Standardized Protocols : Use identical cell lines (e.g., HepG2 for liver cancer) and incubation times.
- Comparative Meta-Analysis : Aggregate IC50 values from multiple studies to identify outliers (e.g., IC50 ranges of 2–15 μM for anticancer activity).
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing methoxy with ethoxy) to isolate bioactive motifs .
Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitution reactions?
The prop-2-yn-1-yl group participates in click chemistry (e.g., Huisgen cycloaddition) with azides, forming triazole derivatives. Mechanistic studies using:
- Kinetic Monitoring : HPLC tracks reaction progress (e.g., 90% conversion in 4 hours with Cu(I) catalysts).
- Computational Modeling : DFT calculations predict transition states for regioselectivity in cycloadditions .
Q. How can structural ambiguities in the (2Z)-configuration be resolved experimentally?
Techniques include:
- NOESY NMR : Correlates spatial proximity of protons to confirm the Z-configuration.
- X-ray Crystallography : Resolves double-bond geometry (e.g., dihedral angles <10° for planar benzothiazole-amide linkage).
- UV-Vis Spectroscopy : Detects conjugation shifts (λmax ~320 nm for Z-isomers vs. ~300 nm for E-isomers) .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate biological results using orthogonal assays (e.g., fluorescence-based ATP assays vs. colorimetric MTT).
- Reaction Optimization : Design-of-experiment (DoE) approaches (e.g., central composite design) to screen temperature, solvent, and catalyst interactions .
- Biological Target Identification : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities with suspected targets (e.g., EGFR kinase) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
